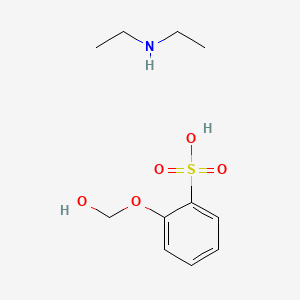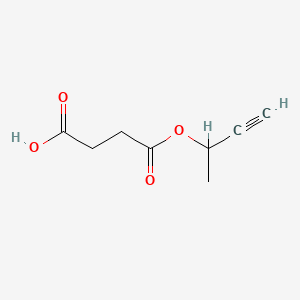
(R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a cyclohexa-1,4-diene ring, and an acetyl chloride moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene precursor followed by the introduction of the amino group through reductive amination. The acetyl chloride group is then introduced via acylation reactions. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or amines.
Hydrolysis: The acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, and primary amines under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted amides, esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its reactive functional groups. It can also serve as a precursor for the synthesis of biologically active molecules .
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Its ability to interact with various biological targets can be exploited for therapeutic purposes .
Industry
In the industrial sector, ®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of ®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. The cyclohexa-1,4-diene ring can participate in π-π interactions, while the amino and acetyl chloride groups can form hydrogen bonds and ionic interactions .
Comparación Con Compuestos Similares
Similar Compounds
Hydrochloric Acid: While not structurally similar, hydrochloric acid is often used in the preparation of hydrochloride salts of organic compounds.
Hydrogen Chloride: Similar to hydrochloric acid, hydrogen chloride is used in various industrial processes and can form hydrochloride salts.
Uniqueness
®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride is unique due to its combination of a cyclohexa-1,4-diene ring with an amino and acetyl chloride group. This unique structure imparts specific reactivity and stability, making it valuable for diverse applications in research and industry .
Propiedades
Número CAS |
40849-48-7 |
|---|---|
Fórmula molecular |
C8H11Cl2NO |
Peso molecular |
208.08 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl chloride;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-2,5,7H,3-4,10H2;1H/t7-;/m1./s1 |
Clave InChI |
DLDIEAJVIRFDHY-OGFXRTJISA-N |
SMILES isomérico |
C1C=CCC(=C1)[C@H](C(=O)Cl)N.Cl |
SMILES canónico |
C1C=CCC(=C1)C(C(=O)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



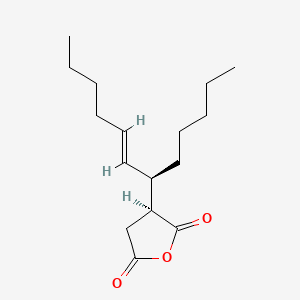


![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12691972.png)
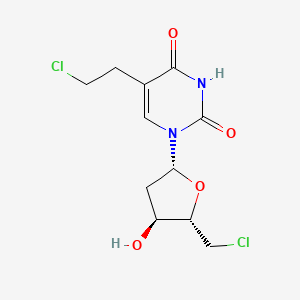
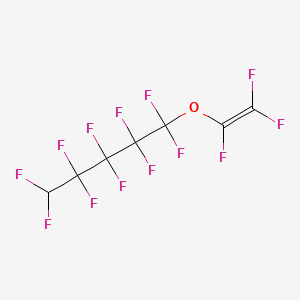

![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)

